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Compound of Interest

Compound Name: 3-(Furan-2-yl)phenol

Cat. No.: B6326635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a

furan moiety. Such structures are of significant interest in medicinal chemistry and materials

science due to the diverse biological activities and chemical properties associated with these

two heterocyclic and aromatic systems. A thorough spectroscopic characterization is

fundamental for the unambiguous identification and quality control of this compound. This guide

provides a summary of the expected spectroscopic data for 3-(Furan-2-yl)phenol, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed experimental protocols for acquiring such data are also presented.

It is important to note that while extensive searches have been conducted, readily available

experimental spectroscopic data for 3-(Furan-2-yl)phenol is scarce in the public domain.

Therefore, the data presented herein is based on established knowledge of the spectroscopic

behavior of substituted phenols and furans, and serves as a predictive guide for researchers

working with this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(Furan-2-yl)phenol.
These predictions are based on the analysis of structurally similar compounds and established

spectroscopic principles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-(Furan-2-yl)phenol

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.5 - 10.5 singlet (broad) 1H Phenolic -OH

~7.5 - 7.6 doublet 1H Furan H5

~7.2 - 7.4 multiplet 2H Phenol H5, Furan H3

~6.8 - 7.1 multiplet 2H Phenol H2, H4

~6.4 - 6.5 doublet of doublets 1H Furan H4

~6.2 - 6.3 doublet 1H Phenol H6

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for 3-(Furan-2-yl)phenol

Chemical Shift (δ, ppm) Assignment

~155 - 158 Phenol C1 (-OH)

~150 - 153 Furan C2

~142 - 144 Furan C5

~130 - 132 Phenol C3

~129 - 131 Phenol C5

~118 - 120 Phenol C6

~115 - 117 Phenol C4

~111 - 113 Furan C4

~110 - 112 Phenol C2

~105 - 107 Furan C3
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Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 3-(Furan-2-yl)phenol

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3600 - 3200 Strong, Broad O-H stretch Phenolic -OH

3150 - 3100 Medium C-H stretch Aromatic & Furan C-H

1620 - 1580 Medium-Strong C=C stretch Aromatic ring

1510 - 1450 Medium-Strong C=C stretch Aromatic & Furan ring

1260 - 1180 Strong C-O stretch Phenolic C-O

1150 - 1000 Medium C-O-C stretch Furan ring

900 - 680 Strong C-H out-of-plane bend Aromatic substitution

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-(Furan-2-yl)phenol

m/z Relative Intensity Assignment

160 High [M]⁺ (Molecular Ion)

131 Medium [M-CHO]⁺

103 Medium [M-C₂H₂O-H]⁺

77 High [C₆H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Furan-2-yl)phenol in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

A longer acquisition time and a higher number of scans are typically required compared to

¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer's sample holder.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile samples.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method

provides reproducible fragmentation patterns.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the

compound. Analyze the fragmentation pattern to gain structural information.
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Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 3-(Furan-2-yl)phenol.
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[https://www.benchchem.com/product/b6326635#spectroscopic-data-for-3-furan-2-yl-phenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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